6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone involves multiple steps. One common method includes the reaction of 6-hydroxy-2(1H)-quinolinone with 3-(1-cyclohexyl-1H-tetrazol-5-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the quinolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydroquinolinone derivatives .
Scientific Research Applications
6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This results in vasodilation and improved blood flow, which is beneficial in conditions like intermittent claudication .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one
- 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-1H-quinolin-2-one
Uniqueness
6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone is unique due to its specific structural features, which confer distinct pharmacological properties. Its cyclohexyl-tetrazole moiety is particularly important for its antithrombotic activity, setting it apart from other quinolinone derivatives .
Properties
IUPAC Name |
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h8-11,13,15H,1-7,12H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUDPKZARIEIJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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